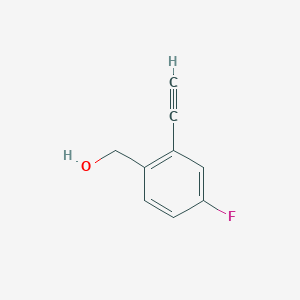

(2-Ethynyl-4-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(2-ethynyl-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNFAUCCAPEMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451609 | |

| Record name | (2-Ethynyl-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229028-02-8 | |

| Record name | (2-Ethynyl-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethynyl 4 Fluorophenyl Methanol and Analogous Structures

Strategic Approaches to Fluorinated Aryl Alkynol Construction

The introduction of an ethynyl (B1212043) group onto a fluorinated benzene (B151609) ring bearing a hydroxymethyl group requires strategic planning to overcome the challenges associated with the reactivity of fluorinated aromatics.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a widely used method for constructing aryl-alkynyl bonds. wikipedia.orgorganic-chemistry.org However, the application of this reaction to highly fluorinated aryl halides can be problematic, often resulting in low yields. nih.gov Key challenges include side reactions such as hydrodehalogenation and homocoupling of the terminal alkyne. nih.gov The reactivity of the aryl halide is a crucial factor, with the general trend being that aryl iodides are more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org

To address these challenges, several solutions have been developed. One approach involves the use of specific catalyst systems. For instance, the Sonogashira cross-coupling of o-iodoanilines with terminal alkynes has been successfully achieved with high yields for substrates containing fluorine substituents using a (PPh₃)₂CuBH₄ catalyst. nih.gov Another strategy involves the use of lithium diisopropylamide (LiHMDS) as a base, which has been shown to be effective for the Sonogashira coupling of terminal alkynes with both electron-rich and electron-poor fluoroarenes. organic-chemistry.org Furthermore, advancements have led to the development of iron- and cobalt-catalyzed Sonogashira reactions, offering more cost-effective and environmentally benign alternatives to palladium. nih.gov

| Challenge | Potential Solution | Catalyst/Reagent | Supporting Evidence |

| Low yields with fluorinated aryls | Use of specific copper co-catalysts | (PPh₃)₂CuBH₄ | High yields observed with fluorine-substituted o-iodoanilines. nih.gov |

| Side reactions (hydrodehalogenation, homocoupling) | Alternative base selection | LiHMDS | Effective for coupling with both electron-rich and -poor fluoroarenes. organic-chemistry.org |

| Catalyst cost and toxicity | Use of alternative metal catalysts | Iron or Cobalt-based catalysts | Offers a more sustainable approach to Sonogashira couplings. nih.gov |

The Stille reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, provides a powerful alternative for the formation of aryl-alkynyl bonds. openochem.orgwikipedia.org A significant advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups, including aldehydes, esters, and alcohols. openochem.org The organostannane reagents are also notably stable to air and moisture. wikipedia.org

Despite its advantages, the Stille reaction can also be inefficient for certain fluorinated aryls. researchgate.net However, recent advancements have focused on improving the reactivity for challenging substrates. The use of bulky, electron-rich phosphine (B1218219) ligands, such as tri-t-butylphosphine, has enabled the coupling of less reactive aryl chlorides. orgsyn.org Additionally, the inclusion of copper(I) salts has been shown to significantly enhance the reactivity of various aryl bromides in Stille couplings. orgsyn.org For fluoroarene complexes, specific palladium catalyst systems, such as dipalladium tris(dibenzylideneacetone) with trimethylphosphine (B1194731) and caesium fluoride (B91410), have been found to be optimal. rsc.org

| Coupling Partner 1 | Coupling Partner 2 | Key Features |

| Organostannane (e.g., Alkynyl Stannane) | Organic Halide/Triflate | High functional group tolerance, air and moisture stable reagents. openochem.orgwikipedia.org |

Copper-catalyzed oxidative cross-coupling reactions have emerged as a valuable alternative to traditional palladium-catalyzed methods for the synthesis of alkynyl(fluoro)arenes. nih.gov These reactions offer a mild and efficient pathway, displaying good functional group tolerance and a broad substrate scope. nih.gov A notable example is the copper-catalyzed oxidative cross-coupling of electron-deficient polyfluorophenylboronate esters with terminal alkynes, which provides a simple alternative to the conventional Sonogashira reaction. nih.govresearchgate.net This method has been optimized for the coupling of fluorinated aryl-Bpin compounds with terminal alkynes under mild conditions using a combination of a copper(II) acetate (B1210297) catalyst with phenanthroline. researchgate.netresearchgate.net

The versatility of copper-mediated oxidative coupling is further demonstrated in the reaction of terminal alkynes with α-silyldifluoromethylphosphonates, which proceeds under mild conditions to afford α,α-difluoropropargylphosphonates with excellent functional group compatibility. acs.orglookchem.com

Grignard reagents and other organometallic compounds offer a classic yet effective approach for the synthesis of complex alcohols. youtube.com In the context of synthesizing (2-Ethynyl-4-fluorophenyl)methanol, a retrosynthetic analysis would involve disconnecting the bond between the ethynyl group and the aromatic ring. This would lead to a fluorinated benzaldehyde (B42025) or a derivative as the electrophile and an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) as the nucleophile.

Direct metalation of fluorinated benzyl (B1604629) alcohols represents another attractive organometallic strategy due to its operational simplicity. epfl.ch This approach involves the regioselective deprotonation of the fluorinated aromatic ring using a strong base, such as an organolithium reagent, followed by quenching with an appropriate electrophile to introduce the desired functionality. While this method can be highly regioselective, it sometimes suffers from low yields. epfl.ch

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Alkynyl Linkages

Selective Functionalization and Transformation of Precursor Molecules

The synthesis of this compound can also be achieved through the selective functionalization and transformation of precursor molecules. One common strategy involves starting with a pre-functionalized fluorinated aromatic compound and introducing the remaining functional groups in a stepwise manner.

For instance, a commercially available fluorinated benzyl alcohol can be regioselectively functionalized. The direct metalation of fluorinated benzyl and phenethyl alcohols followed by carboxylation is a documented method for introducing a carboxylic acid group at a specific position on the aromatic ring. epfl.ch This demonstrates the feasibility of selectively modifying a fluorinated aromatic ring while preserving the benzylic alcohol moiety.

Another approach is the transformation of a C-F bond. While C-F bonds are generally considered to be robust, methods for their activation and subsequent functionalization are being developed. For example, the synthesis of enantioenriched benzyl fluoride and its subsequent nucleophilic substitution reactions highlight a pathway for the transformation of a C-F bond. beilstein-journals.org

Advanced enzymatic methods can also be employed for selective transformations. The enantioselective synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV nucleoside, utilizes a biocatalytic desymmetrization to construct a fully substituted carbon center and an asymmetric transfer hydrogenation to control the stereochemistry of a hydroxyl group. nih.gov Such methods offer high levels of selectivity that can be difficult to achieve with traditional chemical synthesis.

Introduction of the Ethynyl Moiety

The ethynyl group (–C≡CH) is a fundamental functional group in organic chemistry. wikipedia.org A prevalent and powerful method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. organic-chemistry.orgnih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of this compound, a suitable starting material would be a 2-halo-4-fluorobenzyl alcohol derivative. The Sonogashira coupling offers a versatile and efficient route to forge the carbon-carbon triple bond. organic-chemistry.orgsoton.ac.uk While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that can be performed in aqueous media, enhancing the reaction's applicability, especially in biological contexts. nih.gov

The reaction is compatible with a wide range of functional groups, including free alcohols, which is advantageous for the synthesis of the target molecule. soton.ac.uk The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. For instance, palladium-N-heterocyclic carbene complexes have shown high efficiency in Sonogashira couplings.

Table 1: Key Features of the Sonogashira Coupling for Ethynyl Group Introduction

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. |

| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). |

| Base | An amine base such as triethylamine (B128534) is commonly used. |

| Key Bond Formation | Forms a carbon-carbon bond between an sp-hybridized carbon and an sp2-hybridized carbon. |

| Versatility | Tolerates a wide variety of functional groups. |

Formation of the Fluorophenylmethanol Scaffold via Carbonyl Reductions or Related Methods

The fluorophenylmethanol core of the target molecule is typically synthesized through the reduction of a corresponding fluorinated benzaldehyde or benzoic acid derivative. The reduction of a carbonyl group to a primary alcohol is a fundamental transformation in organic synthesis.

A common approach involves the use of reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce a 2-ethynyl-4-fluorobenzaldehyde. Alternatively, catalytic hydrogenation can be employed. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of the alkyne functionality.

Another strategy involves the hydration of an alkyne to a methyl ketone, followed by a transfer hydrogenation to yield the alcohol. This two-step, one-pot sequence can provide alcohols in good yields and with excellent stereoselectivities. organic-chemistry.org For instance, a neutral gold(I) complex can catalyze the regioselective hydration of terminal alkynes to form methyl ketones, which can then be subjected to asymmetric transfer hydrogenation. organic-chemistry.org

Directed Fluorination and Halogenation Techniques on Aromatic Rings

The introduction of fluorine and other halogens onto an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds. Direct fluorination of benzene rings can be challenging due to the high reactivity of fluorine, often leading to poor yields of the desired monofluorinated product. jove.comjove.com To overcome this, electrophilic fluorinating agents like Selectfluor are used. jove.comjove.com

Halogenation, in general, is an electrophilic aromatic substitution reaction. organicchemistrytutor.com While chlorination and bromination are relatively straightforward, iodination often requires an oxidizing agent to generate a more potent electrophile. jove.comlibretexts.org The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of the incoming halogen. For instance, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. csbsju.edu Fluorine itself is an ortho, para-director, although it is a deactivating group. csbsju.edu

Enantioselective and Stereoselective Synthesis of Related Systems

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as chirality significantly influences the safety and efficacy of many drugs. nih.gov

Biocatalytic Desymmetrization Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high enantioselectivity and mild reaction conditions. magtech.com.cnnih.gov One effective strategy is the desymmetrization of prochiral or meso compounds. mdpi.com In this approach, an enzyme, often a lipase (B570770) or an alcohol dehydrogenase, selectively modifies one of two enantiotopic groups in a symmetric molecule, leading to a chiral product. mdpi.com

For the synthesis of chiral alcohols, the biocatalytic reduction of ketones using purified enzymes or whole microbial cells is a widely used method. mdpi.com These enzymes, such as reductases or alcohol dehydrogenases, utilize cofactors like NADH or NADPH to transfer a hydride to the carbonyl group, resulting in the formation of an optically active alcohol. mdpi.com An enantioselective synthesis of the potent anti-HIV nucleoside EFdA, which contains a 4'-ethynyl group, has been achieved using biocatalytic desymmetrization as a key step to establish the stereochemistry at the fully substituted 4'-carbon. nih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgliv.ac.uk These reactions utilize chiral metal catalysts, often based on ruthenium, rhodium, or iridium, with chiral ligands to control the stereochemical outcome of the hydrogen addition. wikipedia.orgacs.org

Asymmetric transfer hydrogenation, in particular, has gained prominence as a practical alternative to asymmetric hydrogenation. liv.ac.uk It typically uses a readily available hydrogen donor, such as 2-propanol or formic acid, in place of gaseous hydrogen. liv.ac.uknih.govcore.ac.uk Ruthenium(II) catalysts, in combination with chiral ligands, have been shown to be highly effective in the asymmetric transfer hydrogenation of various benzaldehydes, yielding chiral benzyl alcohols with high enantiomeric excess. nih.govorganic-chemistry.orgcapes.gov.br Notably, substrates with electron-withdrawing groups often lead to higher enantioselectivity. acs.org The development of catalysts for the asymmetric hydrogenation of aromatic substrates, including heteroaromatics, is an active area of research. nih.gov

Table 2: Comparison of Asymmetric Reduction Methods for Chiral Alcohol Synthesis

| Method | Catalyst | Hydrogen Source | Key Advantages |

| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | H2 gas | High enantioselectivity |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | 2-propanol, formic acid | Milder conditions, no high-pressure H2 needed, high enantioselectivity |

| Biocatalytic Reduction | Dehydrogenases, reductases (in whole cells or isolated) | Cofactors (NADH/NADPH) | High enantioselectivity, mild and environmentally friendly conditions |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Ethynyl 4 Fluorophenyl Methanol

Reactivity Profiling of the Terminal Alkyne Functionality

The terminal alkyne group is a key site for various carbon-carbon bond-forming reactions, enabling the extension of the molecule's carbon framework.

Subsequent Functionalization via Click Chemistry

The terminal alkyne of (2-Ethynyl-4-fluorophenyl)methanol is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthermofisher.com The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orgtcichemicals.com The resulting triazole ring is exceptionally stable, resistant to hydrolysis, oxidation, and reduction. thermofisher.com

The general scheme for the click chemistry functionalization of this compound is as follows:

This compound + R-N₃ --(Cu(I) catalyst)--> 1-((2-(hydroxymethyl)-5-fluorophenyl))-4-R-1H-1,2,3-triazole

This reaction can be carried out in various solvents, including water, and is often facilitated by the use of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. broadpharm.com Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) catalyst and enhance reaction efficiency. broadpharm.com

Cross-Coupling Reactions with Other Electrophiles

The terminal alkyne also readily participates in several palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck couplings.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes and has been widely used in the preparation of complex molecules, including natural products and pharmaceuticals. wikipedia.org While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder, more environmentally friendly conditions. organic-chemistry.org Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org

Heck Coupling: The Mizoroki-Heck reaction involves the coupling of the alkyne with an unsaturated halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction results in the formation of a substituted alkene. wikipedia.org The Heck reaction was a pioneering discovery in palladium-catalyzed carbon-carbon bond formation and is valued for its ability to create complex molecular structures. wikipedia.orgyoutube.com The reaction typically proceeds with high regioselectivity, with the organic residue of the halide adding to the less substituted carbon of the alkene, a preference often attributed to steric factors. mdpi.com

Table 1: Cross-Coupling Reactions of the Terminal Alkyne

| Reaction | Electrophile | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Alkyne |

| Heck Coupling | Unsaturated Halide/Triflate | Pd catalyst, Base | Substituted Alkene |

Transformations Involving the Benzylic Alcohol Moiety

The benzylic alcohol group offers another site for functionalization through derivatization, oxidation, or reduction.

Derivatization Reactions of the Hydroxyl Group (e.g., Acylation, Etherification)

The hydroxyl group can be readily converted into other functional groups.

Acylation: This involves the reaction of the alcohol with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an ester.

Etherification: The formation of an ether from the benzylic alcohol can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol, which can chemoselectively convert benzylic alcohols to their corresponding methyl or ethyl ethers. researchgate.net

Oxidation and Reduction Pathways

The oxidation state of the benzylic carbon can be altered through oxidation or reduction reactions.

Oxidation: Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.

Reduction: While the benzylic alcohol is already in a reduced state, further reduction is generally not a common transformation for this specific functional group. However, the aromatic ring can undergo reduction under certain conditions.

Aromatic Ring Functionalization and Reactivity in the Presence of Substituents

Nucleophilic Aromatic Substitution Considerations in Fluorinated Systems

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the case of this compound, the fluorine atom can act as a leaving group. The success of such a substitution is highly dependent on the presence of activating groups positioned ortho or para to the fluorine, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com

The ethynyl (B1212043) and hydroxymethyl groups are not classical strong electron-withdrawing groups like nitro groups, which significantly facilitate SNA reactions. libretexts.orgyoutube.com However, the electronegativity of the sp-hybridized carbons of the ethynyl group does exert a modest electron-withdrawing inductive effect. For a nucleophilic attack to occur, the aromatic ring needs to be sufficiently electron-deficient. masterorganicchemistry.com The reaction is favored by strong nucleophiles and can sometimes be promoted by photoredox catalysis, which can activate even electron-neutral or electron-rich fluoroarenes by forming a cation radical, making the ring more susceptible to nucleophilic attack. nih.gov

The general mechanism for SNA involves two main pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. chadsprep.com For fluorinated systems, the addition-elimination mechanism is more common, proceeding through the formation of the resonance-stabilized Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.orgyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Fluorinated Benzenes

| Factor | Influence on Reactivity | Rationale |

| Electron-withdrawing groups (ortho/para) | Increases rate | Stabilizes the negative charge of the Meisenheimer complex through resonance and induction. libretexts.orgyoutube.com |

| Electron-donating groups | Decreases rate | Destabilizes the Meisenheimer complex. |

| Leaving Group Ability | F > Cl > Br > I | The C-F bond is the most polarized, making the carbon more electrophilic. The rate-determining step is the nucleophilic attack, not the leaving group departure. |

| Nucleophile Strength | Stronger nucleophiles react faster | The attack on the aromatic ring is often the rate-determining step. |

| Solvent | Polar aprotic solvents are often used | They can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself. |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome of such a reaction on a substituted benzene is determined by the directing effects of the substituents already present on the ring. researchgate.net In this compound, we have three substituents to consider: a fluorine atom, an ethynyl group, and a hydroxymethyl group.

Fluorine: Halogens are generally considered deactivating yet ortho, para-directing. Their inductive effect withdraws electron density from the ring, making it less reactive than benzene. However, their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions.

Ethynyl group (-C≡CH): The ethynyl group is a deactivating group due to the electron-withdrawing inductive effect of the sp-hybridized carbons. It is generally considered a meta-director.

Hydroxymethyl group (-CH₂OH): This group is weakly activating and an ortho, para-director. The oxygen atom's lone pairs are not directly conjugated with the ring, but it can exert a weak activating effect through hyperconjugation and a weak inductive effect.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Effects of Substituents | Predicted Outcome |

| C3 | ortho to -CH₂OH (activating), meta to -F (deactivating), ortho to -C≡CH (deactivating) | Possible, but likely disfavored due to proximity to two deactivating groups. |

| C5 | para to -CH₂OH (activating), ortho to -F (deactivating), meta to -C≡CH (deactivating) | A likely position for substitution due to the para-directing effect of the activating hydroxymethyl group. |

| C6 | ortho to -CH₂OH (activating), meta to -F (deactivating), para to -C≡CH (deactivating) | Possible, but may be sterically hindered by the adjacent hydroxymethyl group. |

Mechanistic Studies of Key Synthetic Transformations

Catalytic Cycle Analysis in Cross-Coupling Reactions

The ethynyl group of this compound makes it a suitable substrate for various cross-coupling reactions, most notably the Sonogashira coupling. beilstein-journals.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. organic-chemistry.org

The generally accepted catalytic cycle for the Sonogashira reaction involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., an aryl bromide that could be coupled with this compound) to form a Pd(II) intermediate.

Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then transfers the acetylide group to the Pd(II) complex, regenerating the copper(I) salt.

Reductive Elimination: The two organic ligands on the Pd(II) complex (the aryl and acetylide groups) couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While the copper co-catalyst is common, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). beilstein-journals.org The efficiency of these reactions can be influenced by the choice of palladium catalyst, ligands, base, and solvent.

Rearrangement Reactions and Migration Phenomena

The propargylic alcohol functionality in this compound makes it a potential substrate for several rearrangement reactions, particularly under acidic conditions.

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. For a terminal alkyne like in this compound (which is a secondary alcohol if considering the carbinol carbon), this rearrangement would lead to an α,β-unsaturated aldehyde. The mechanism involves protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allene, which then tautomerizes to the final product.

Rupe Rearrangement: A competing reaction for tertiary propargyl alcohols is the Rupe rearrangement, which yields α,β-unsaturated ketones. Since this compound is a secondary alcohol, the Meyer-Schuster rearrangement is more likely.

Another potential rearrangement is the Wolff rearrangement , although this would require prior modification of the molecule. The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene. If the hydroxymethyl group of this compound were oxidized to a carboxylic acid, converted to an α-diazoketone, it could then undergo a Wolff rearrangement. This is a key step in the Arndt-Eistert homologation, which is used to extend a carboxylic acid by one carbon atom.

Noncovalent Interactions Influencing Reactivity

Noncovalent interactions can play a significant role in the conformation, crystal packing, and reactivity of this compound. The presence of fluorine, the hydroxyl group, and the ethynyl π-system creates opportunities for various weak interactions.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the fluorine, hydroxyl, or ethynyl π-system of another are expected to be significant, influencing the crystal packing.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute to their stability. researchgate.net

These noncovalent forces can influence the accessibility of the reactive sites on the molecule, thereby affecting its chemical reactivity. For instance, strong intermolecular hydrogen bonding in the solid state might necessitate harsher reaction conditions compared to reactions in solution where these interactions are disrupted.

Table 3: Potential Noncovalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Impact |

| Intramolecular H-bond | O-H | Ethynyl π-cloud or Fluorine | Influences conformation and OH reactivity. longdom.org |

| Intermolecular H-bond | O-H | O, F, or Ethynyl π-cloud | Dictates crystal packing and can affect bulk properties. |

| C-H···F Interaction | C-H (aromatic, CH₂) | Fluorine | Contributes to conformational stability and crystal packing. researchgate.net |

| π-π Stacking | Aromatic ring | Aromatic ring | Stabilizes the solid-state structure. researchgate.net |

Design and Synthesis of Derivatives and Analogues Incorporating the 2 Ethynyl 4 Fluorophenyl Methanol Motif

Structural Diversification through Alkynyl and Fluorophenyl Substitutions

The inherent reactivity of the ethynyl (B1212043) group and the electronic influence of the fluorophenyl moiety provide fertile ground for extensive structural modifications. These alterations are pivotal in fine-tuning the properties of the resulting molecules for specific applications.

Synthesis of Extended π-Conjugated Systems

The alkynyl group of (2-Ethynyl-4-fluorophenyl)methanol is a prime site for creating extended π-conjugated systems, which are of significant interest in the development of novel organic electronic materials. beilstein-journals.org Cross-coupling reactions, such as the Sonogashira coupling, are instrumental in this regard. For instance, coupling of the terminal alkyne with various aryl halides can lead to the formation of larger, planar aromatic systems. These extended structures often exhibit unique photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and molecular wires. nih.gov The synthesis of butadiynyl-bridged phenothiazines, for example, highlights the utility of cross-coupling and condensation reactions in generating functionalized and fluorescent oligofunctional heterocycles. nih.gov

The following table provides examples of reaction types used to generate extended π-conjugated systems:

| Reaction Type | Reactants | Product Type |

| Sonogashira Coupling | This compound, Aryl Halide | Aryl-substituted alkyne |

| Glaser Coupling | This compound | Symmetrical diyne |

| Eglinton Coupling | This compound | Symmetrical diyne |

Introduction of Diverse Functionalities for Molecular Design

The introduction of diverse functional groups onto the this compound scaffold is crucial for tailoring molecular properties and exploring structure-activity relationships (SAR). The fluorophenyl ring can be further substituted, and the hydroxyl group of the methanol (B129727) moiety can be modified to introduce a wide range of functionalities.

For example, etherification or esterification of the hydroxyl group can be used to attach various side chains, which can influence solubility, bioavailability, and target-binding affinity. The alkyne itself can be functionalized through various reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole rings, or through the addition of nucleophiles to the triple bond. These modifications allow for the systematic exploration of chemical space and the optimization of molecular properties for specific biological or material science applications.

Creation of Heterocyclic Systems featuring the (Fluoro)phenyl Ethynyl Methanol Substructure

The this compound core is a valuable precursor for the synthesis of a variety of heterocyclic systems. The ethynyl and hydroxyl groups can participate in a range of cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.

Quinoline (B57606) and Quinazoline (B50416) Derivatives

Quinoline and quinazoline derivatives are well-known for their broad spectrum of biological activities. The this compound moiety can be incorporated into these heterocyclic systems through various synthetic strategies. For instance, Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be adapted to utilize derivatives of this compound. The resulting quinolines can possess the fluorophenyl group at various positions, influencing their biological profile. nih.gov For example, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a known quinoline derivative. nih.gov

Similarly, quinazoline scaffolds can be constructed. Quinazoline-2,4(1H,3H)-diones, for instance, have been identified as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov The synthesis of such derivatives often involves multi-step sequences, starting from appropriately substituted anthranilic acids or isatoic anhydrides, where the this compound portion can be introduced at various stages. nih.govnih.gov

Benzofuran and Thiazole (B1198619) Scaffolds

Benzofurans and thiazoles are other important heterocyclic systems that can be synthesized using the this compound framework. The synthesis of benzofurans can be achieved through intramolecular cyclization reactions of appropriately substituted precursors derived from this compound.

Thiazole derivatives, known for their diverse pharmacological activities, can be synthesized by reacting thiosemicarbazone derivatives with α-haloketones or other suitable electrophiles. researchgate.netmdpi.comnih.gov For example, new thiazole derivatives have been prepared starting from thiosemicarbazone derivatives by reacting them with reagents like phenacyl bromide and chloroacetic acid. researchgate.net The this compound motif can be incorporated into the thiazole structure, for instance, by using a derivative like 2-bromo-4-fluoroacetophenone in the cyclization step. nih.gov The resulting fluorophenyl-substituted thiazoles have been investigated for various biological activities. nih.govnih.govijcce.ac.ir

The following table illustrates the synthesis of some thiazole derivatives:

| Starting Material | Reagent | Resulting Thiazole Derivative |

| Thiosemicarbazone | 2-bromo-4-fluoroacetophenone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole nih.gov |

| Thiosemicarbazone derivative | Phenacyl bromide | Substituted thiazole researchgate.net |

| Thiosemicarbazone derivative | Chloroacetic acid | Substituted thiazole researchgate.net |

Triazole and Other Nitrogen-Containing Heterocycles

The alkyne functionality of this compound is particularly amenable to the construction of nitrogen-containing heterocycles, most notably triazoles. frontiersin.orgmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com By reacting an azide-functionalized molecule with this compound or its derivatives, a wide array of triazole-containing compounds can be readily accessed. These triazole derivatives have been explored for a multitude of biological applications. frontiersin.orgnih.govchemmethod.comresearchgate.net

Beyond triazoles, the versatile reactivity of the ethynyl group allows for its participation in various other cycloaddition and condensation reactions to form other nitrogen-containing heterocycles. These synthetic strategies open up a vast chemical space for the development of novel compounds with potentially valuable properties.

Synthetic Strategies for Polyfluorinated Analogues

The synthesis of polyfluorinated analogues of this compound generally follows a convergent approach. This involves the separate preparation of a polyfluoro-substituted aromatic precursor and a suitable acetylene (B1199291) coupling partner, which are then joined in the final steps of the synthesis.

A common strategy begins with commercially available, highly fluorinated benzene (B151609) derivatives. For instance, the synthesis can start from polyfluorinated anilines, which can be converted to the corresponding iodinated compounds through a Sandmeyer-type reaction. This iodination step is crucial as it provides the necessary handle for the subsequent palladium-catalyzed cross-coupling reaction.

Once the polyfluoroiodobenzene is secured, the next critical step is the Sonogashira coupling. This reaction forms the carbon-carbon bond between the aromatic ring and the ethynyl group. gold-chemistry.orgorganic-chemistry.org To prevent unwanted side reactions, the hydroxyl group of the acetylene partner is often protected. A common protecting group for this purpose is the tetrahydropyranyl (THP) or a silyl (B83357) group.

The general synthetic sequence can be summarized as follows:

Preparation of Polyfluoroiodobenzene Precursor: Starting from a suitable polyfluorinated aniline, a diazonium salt is generated and subsequently converted to the corresponding iodide.

Sonogashira Cross-Coupling: The resulting polyfluoroiodobenzene is then coupled with a protected ethynyl alcohol, such as 2-propyn-1-ol with a protected hydroxyl group, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield the desired polyfluorinated (2-ethynylphenyl)methanol (B87926) analogue.

This modular approach allows for the synthesis of various analogues by simply changing the starting polyfluorinated aniline. For example, starting with 2,4,5-trifluoroaniline (B1295084) or 2,4,6-trifluoroaniline (B1293507) would lead to the corresponding di- and tri-fluorinated analogues of this compound.

Below is a table detailing the synthesis of a representative polyfluorinated analogue, (2-Ethynyl-3,5-difluorophenyl)methanol, illustrating this strategy.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Diazotization and Iodination | 2,6-Difluoroaniline | 1. NaNO₂, aq. HCl, 0-5 °C2. KI, heat | 1,3-Difluoro-2-iodobenzene |

| 2 | Sonogashira Coupling | 1,3-Difluoro-2-iodobenzene and 2-(2-Propyn-1-yloxy)tetrahydro-2H-pyran | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-((3,5-Difluoro-2-ethynylphenyl)methoxy)tetrahydro-2H-pyran |

| 3 | Deprotection | 2-((3,5-Difluoro-2-ethynylphenyl)methoxy)tetrahydro-2H-pyran | p-Toluenesulfonic acid, MeOH, rt | (2-Ethynyl-3,5-difluorophenyl)methanol |

This systematic approach provides a reliable and flexible route to a variety of polyfluorinated analogues of this compound, enabling detailed structure-activity relationship studies. The choice of starting materials and reaction conditions can be adapted to access a wide array of derivatives with different fluorination patterns on the aromatic ring.

Computational and Spectroscopic Investigations of 2 Ethynyl 4 Fluorophenyl Methanol and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable tools for predicting the behavior of molecules at the electronic level. For (2-Ethynyl-4-fluorophenyl)methanol, these theoretical approaches offer a foundational understanding of its intrinsic properties, guiding experimental design and interpretation.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. growingscience.comderpharmachemica.com By applying DFT methods, such as using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set, the geometries of the molecule can be optimized in the gas phase to find its most stable conformation. nih.govajchem-a.com

A primary output of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. derpharmachemica.comajchem-a.com A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the ethynyl (B1212043) group, while the LUMO would also be distributed across the π-system. The transition of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic excitation. growingscience.com From the energies of these frontier orbitals, key reactivity descriptors such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to provide a comprehensive picture of the molecule's reactivity. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

This table illustrates the type of data generated from DFT calculations for a molecule like this compound. The values are hypothetical and serve as an example.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4 to 5 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5 to 7 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1 to 2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2 to 2.5 eV |

| Electronegativity (χ) | Power to attract electrons ((I+A)/2) | 3 to 4.5 eV |

Spectroscopic Characterization Beyond Basic Identification

While standard spectroscopic methods confirm a molecule's identity, advanced techniques are required to probe the subtle details of its structure and interactions.

Infrared-Optical (IR-O) double resonance spectroscopy is a powerful technique for studying the weak noncovalent interactions within molecular complexes in the gas phase. nih.gov For a molecule like this compound, which has both a hydrogen bond donor (the -OH group) and multiple acceptor sites (the fluorine atom, the π-cloud of the ethynyl group, and the phenyl ring), this technique can provide precise structural information about how it self-associates or binds to other molecules.

In studies of similar molecules like 2-fluorophenylacetylene interacting with alcohols, IR-O spectroscopy has revealed the formation of specific cyclic complexes stabilized by a combination of O-H···π and C-H···O hydrogen bonds. nih.gov It was also shown that interactions involving the fluorine atom, such as C-H···F bonds, can occur. nih.gov By analogy, this compound could form dimers or oligomers where the hydroxyl group of one molecule interacts with the ethynyl π-cloud of another. This technique allows for the measurement of the vibrational frequencies of the specific bonds involved in these interactions, providing definitive evidence of their nature and strength.

Modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer profound insights into molecular structure and reactivity. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula of this compound. nih.gov Tandem mass spectrometry (MS/MS) goes a step further by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the atoms. For instance, characteristic losses, such as the loss of water (H₂O) from the hydroxymethyl group or the fragmentation of the ethynyl side chain, would be expected and would help to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR): While 1D ¹H and ¹³C NMR are standard for basic identification, advanced 2D NMR techniques are necessary for complete structural assignment and conformational analysis. researchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, between the benzylic protons of the CH₂OH group and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, definitively assigning the proton signals to their respective carbons in the phenyl ring and the hydroxymethyl and ethynyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between carbons and protons over two to three bonds, which is crucial for establishing the substitution pattern on the aromatic ring. For example, correlations from the benzylic protons to the C1, C2, and C3 carbons of the ring would confirm the position of the hydroxymethyl group relative to the ethynyl group.

NOE (Nuclear Overhauser Effect) Spectroscopy provides information about through-space proximity of atoms, which is invaluable for determining the preferred conformation, such as the orientation of the hydroxymethyl group relative to the ethynyl substituent. diva-portal.org

Table 2: Key 2D NMR Correlations for Structural Confirmation of this compound

| NMR Experiment | Expected Key Correlations | Information Gained |

| HMBC | Correlation between benzylic -CH₂- protons and ring carbons C1, C2, and C3. | Confirms the attachment point of the hydroxymethyl group adjacent to the ethynyl group. |

| HMBC | Correlation between the ethynyl proton (-C≡CH) and ring carbons C1 and C2. | Confirms the position of the ethynyl group at C2. |

| HSQC | Correlation between aromatic protons and their directly attached ¹³C atoms. | Unambiguous assignment of aromatic ¹H and ¹³C chemical shifts. |

| NOESY | Correlation between benzylic -CH₂- protons and the ethynyl proton. | Indicates spatial proximity, helping to define the molecule's preferred conformation. |

Modeling of Intermolecular Interactions and Complexation Behavior

Understanding how this compound interacts with itself and with other molecules is key to predicting its macroscopic properties. Computational modeling, often performed in conjunction with experimental data from techniques like IR-O spectroscopy, is used to explore the potential energy surfaces of these interactions. nih.govdtu.dk

Applications in Advanced Chemical Synthesis and Emerging Materials Science

A Strategic Building Block in the Synthesis of Complex Molecules

The inherent reactivity of its distinct functional groups allows (2-Ethynyl-4-fluorophenyl)methanol to participate in a variety of chemical transformations, making it a cornerstone for the synthesis of elaborate molecular architectures.

A Precursor for Advanced Organic Intermediates

The ethynyl (B1212043) group in this compound serves as a versatile handle for a multitude of chemical reactions, most notably carbon-carbon bond-forming reactions. This functionality is pivotal in the construction of more complex molecular frameworks. For instance, the terminal alkyne can readily undergo Sonogashira coupling reactions, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes and conjugated systems, which are key components in many advanced materials.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition (often utilized in "click chemistry"), to form triazole rings. This capability allows for the straightforward introduction of heterocyclic moieties into a molecular structure, a common strategy in the development of pharmaceuticals and functional polymers. The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing further avenues for molecular elaboration and diversification.

Role in Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an ideal candidate for the design of novel MCRs. For example, the hydroxymethyl group can be oxidized in situ to an aldehyde, which can then participate in a multi-component reaction with an amine and an isocyanide (a Ugi-type reaction), while the ethynyl group remains available for subsequent post-functionalization.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions that occur without the need to isolate intermediates. The strategic placement of the ethynyl and hydroxymethyl groups on the fluorinated benzene (B151609) ring of this compound can be exploited to design elegant cascade sequences. For instance, an initial reaction at the hydroxymethyl group could trigger a subsequent cyclization involving the ethynyl group, leading to the rapid assembly of complex heterocyclic systems. While specific examples involving this compound in published cascade reactions are not yet widespread, the potential for its use in such transformations is a subject of ongoing research.

Contributions to Fluorine Chemistry and the Development of Fluorinated Materials

The presence of a fluorine atom on the aromatic ring of this compound imparts unique properties to the molecules and materials derived from it. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly influence a molecule's electronic properties, thermal stability, and lipophilicity.

Design of Fluorinated Aromatic Polyethers

Fluorinated aromatic polyethers are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The synthesis of these materials often involves the nucleophilic aromatic substitution (SNA) of activated aryl fluorides with phenoxides. The fluorine atom in this compound, being ortho to the electron-withdrawing ethynyl group, is activated towards such substitution reactions. This allows for the potential use of this compound as a monomer in the synthesis of novel fluorinated aromatic polyethers. The ethynyl group could serve as a site for cross-linking or further polymerization, leading to materials with tailored properties.

| Monomer | Polymerization Method | Resulting Polymer Properties |

| Bisphenol A | Nucleophilic Aromatic Substitution | High thermal stability, good mechanical properties |

| Decafluorobiphenyl | Nucleophilic Aromatic Substitution | Excellent chemical resistance, low dielectric constant |

| This compound (hypothetical) | Nucleophilic Aromatic Substitution / Cross-linking | Potential for high thermal stability, tunable properties via ethynyl group |

Exploration in Organic Semiconductors and Liquid Crystals

The rigid, planar structure and the presence of both electron-donating (hydroxymethyl) and electron-withdrawing (fluoro and ethynyl) groups make this compound an interesting building block for the synthesis of organic semiconductors. The extended π-conjugation that can be achieved through reactions of the ethynyl group is a key feature of many organic semiconductor materials. The fluorine substituent can help to lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection and transport in electronic devices.

In the field of liquid crystals, the introduction of fluorine atoms into the molecular structure is a common strategy to tune the material's dielectric anisotropy and other physical properties. The rod-like shape that can be derived from this compound, combined with the polar fluorine atom, makes it a promising candidate for the design of new liquid crystalline materials. The ethynyl linker can be used to extend the molecular core, a common feature in many liquid crystal designs. Research into ethynyl- and fluorophenyl-containing compounds has shown their potential in creating liquid crystals with desirable mesophase behavior and electro-optical properties.

| Compound Class | Key Features | Potential Application |

| Phenylacetylene Derivatives | Extended π-conjugation, rigid rod-like structure | Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| Fluorinated Biphenyls | High dielectric anisotropy, chemical stability | Liquid Crystal Displays (LCDs) |

| Derivatives of this compound | Combination of π-conjugation, fluorine substitution, and reactive handles | Tunable organic semiconductors and liquid crystals |

Q & A

Q. What are the common synthetic routes for (2-Ethynyl-4-fluorophenyl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts alkylation or Sonogashira coupling could introduce the ethynyl group to a fluorophenyl precursor. Reaction conditions (e.g., temperature, solvent polarity, catalyst choice) critically affect outcomes. For instance, using palladium catalysts in Sonogashira coupling may enhance regioselectivity, while polar aprotic solvents like DMF improve solubility of intermediates . Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted starting materials or oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR can identify the ethynyl proton (δ ~2.5–3.5 ppm) and hydroxyl proton (δ ~1.5–2.5 ppm, broad). F NMR detects the fluorine substituent (δ ~-110 ppm for para-fluorine).

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm), C≡C (~2100–2260 cm), and C-F (~1100–1250 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a versatile intermediate:

- Pharmaceuticals : Ethynyl groups enable click chemistry for bioconjugation (e.g., with azides) to develop targeted drug candidates .

- Material Science : The fluorinated aromatic system enhances thermal stability in polymers, while the ethynyl group facilitates crosslinking for conductive materials .

Advanced Research Questions

Q. How do the electronic effects of the ethynyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Ethynyl Group : Acts as an electron-withdrawing group via conjugation, polarizing the aromatic ring and directing electrophilic substitution to meta positions. This enhances reactivity in Suzuki-Miyaura couplings with boronic acids.

- Fluorine Substituent : Induces ortho/para-directing effects via inductive electron withdrawal, complicating regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using F NMR monitor intermediate formation .

Q. How can contradictory data on reaction mechanisms involving this compound be resolved?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., oxidation vs. substitution). Strategies include:

- Isotopic Labeling : Use O-labeled methanol to trace hydroxyl group retention during oxidation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps.

- In Situ Monitoring : Real-time techniques like Raman spectroscopy track intermediate species under varying conditions (pH, temperature) .

Q. What strategies optimize the synthesis of derivatives while minimizing byproducts like benzofuran or diaryl ethers?

- Methodological Answer :

- Catalyst Screening : Palladium/copper bimetallic systems suppress homocoupling of ethynyl groups.

- Solvent Optimization : Non-polar solvents (e.g., toluene) reduce oxidation of the methanol group.

- Additives : Molecular sieves absorb water to prevent hydrolysis, while bases (e.g., KCO) deprotonate intermediates to favor desired pathways.

- Byproduct Analysis : LC-MS and GC-MS identify side products; reaction quenching at partial conversion aids mechanistic elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.